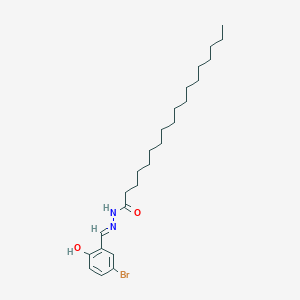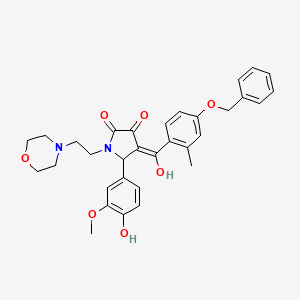
4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C28H24N2O4
Métodos De Preparación
The synthesis of 4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves multiple steps, typically starting with the preparation of the naphthylacetyl derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, influencing cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can be compared with similar compounds such as:
4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate: Similar structure but with a propoxy group instead of an ethoxy group.
4-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: Contains an additional amino group.
4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 1-naphthoate: Features a naphthoate group instead of an ethoxybenzoate group.
Propiedades
Número CAS |
765276-52-6 |
|---|---|
Fórmula molecular |
C28H24N2O4 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
[4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C28H24N2O4/c1-2-33-24-16-12-22(13-17-24)28(32)34-25-14-10-20(11-15-25)19-29-30-27(31)18-23-8-5-7-21-6-3-4-9-26(21)23/h3-17,19H,2,18H2,1H3,(H,30,31)/b29-19+ |
Clave InChI |
OPTDMVATFKQKDO-VUTHCHCSSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B12030537.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12030538.png)
![3-Hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12030544.png)


![4-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B12030555.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12030567.png)


![[4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12030599.png)
![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzenesulfonohydrazide](/img/structure/B12030607.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12030612.png)
![2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12030616.png)
![(5Z)-3-(2-Chlorobenzyl)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12030621.png)
